molecular formula C19H19N3O3 B7697448 4-methoxy-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide

4-methoxy-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide

Cat. No.: B7697448
M. Wt: 337.4 g/mol
InChI Key: SQZYPAIXDPYZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-methoxy-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide is a complex organic compound that features a benzamide core with a methoxy group and an oxadiazole ring

Preparation Methods

The synthesis of 4-methoxy-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Benzamide Core: The benzamide core is introduced through an amidation reaction, where the oxadiazole intermediate reacts with 4-methoxybenzoic acid or its derivatives in the presence of coupling agents like EDCI or DCC.

    Final Assembly: The final compound is obtained by linking the oxadiazole and benzamide intermediates through a suitable linker, often involving a condensation reaction.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

4-methoxy-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-methoxy-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s structural features make it a candidate for use in organic electronics or as a building block in the synthesis of advanced materials.

    Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and benzamide core can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions with biological macromolecules, influencing their function.

Comparison with Similar Compounds

Similar compounds to 4-methoxy-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide include:

    4-methoxy-N-(3-methylphenyl)benzamide: Lacks the oxadiazole ring, which may reduce its potential interactions and applications.

    N-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    4-methoxy-N-(1-methyl-3-phenylpropyl)benzamide: Features a different linker, which can alter its overall properties and applications.

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological studies.

Properties

IUPAC Name

4-methoxy-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-5-4-6-15(11-12)17-21-19(25-22-17)13(2)20-18(23)14-7-9-16(24-3)10-8-14/h4-11,13H,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZYPAIXDPYZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.